molecular formula C16H14N2O3S B5543971 N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-1,3-benzodioxole-5-carboxamide

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B5543971
M. Wt: 314.4 g/mol
InChI Key: STPQRYDVJDTKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-1,3-benzodioxole-5-carboxamide" typically involves cyclization reactions and the use of thioamides. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves the cyclization of thioamide with 2-chloroacetoacetate, showcasing a method that could potentially be adapted for our compound of interest (Tang Li-jua, 2015).

Molecular Structure Analysis

The molecular structure of compounds akin to "N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-1,3-benzodioxole-5-carboxamide" can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provides insight into the arrangement and bonding within the molecule, which is crucial for understanding the behavior and reactivity of similar compounds (G. Anuradha et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of "N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-1,3-benzodioxole-5-carboxamide" and related molecules often involves interactions with nucleophiles and electrophiles due to the presence of reactive cyano and carboxamide groups. Research on thieno[2,3-b]thiophenes and their heterocyclization reactions with ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate can shed light on the potential chemical behavior of the target compound (A. Khodairy & A. El-Saghier, 2011).

Physical Properties Analysis

The physical properties of "N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-1,3-benzodioxole-5-carboxamide," such as melting point, solubility, and stability, are influenced by its molecular structure. While specific data on this compound may not be readily available, insights can be drawn from related compounds, like the study of 5-thienylfuran-3(2H)-ones, which highlights the impact of molecular configuration on physical characteristics (A. Mal’kina et al., 2013).

Chemical Properties Analysis

Understanding the chemical properties, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, is crucial for the application of "N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-1,3-benzodioxole-5-carboxamide" in chemical synthesis and other applications. Studies on related compounds, like the synthesis and antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, provide valuable insights into the reactivity and potential applications of such molecules (S. Kolisnyk et al., 2015).

Scientific Research Applications

Chemical Synthesis and Modifications

  • Researchers have explored the structural modification of related compounds, such as N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, to develop potent and selective small molecule ETA receptor antagonists. Modifications like monosubstitution and disubstitution with groups like methyl or cyano have been studied for enhanced activity (Wu et al., 1997).
  • Novel compounds with similar structures have been synthesized for potential applications in different fields. For instance, Tang Li-jua (2015) reported the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, highlighting the diverse synthetic capabilities of related chemical structures (Tang Li-jua, 2015).

Pharmacological Research

  • The benzodioxole group, a component of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-1,3-benzodioxole-5-carboxamide, has been a focus in the development of endothelin receptor antagonists. For instance, A-127722, containing a benzodioxole group, showed promising results as an ETA and ETB receptor antagonist (Tasker et al., 1997).

Biochemical Applications

  • The chemical framework of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-1,3-benzodioxole-5-carboxamide is useful for creating various biochemical compounds. For instance, compounds like 5-Methylthio-2-thioxo-1,3-dithiole-4-carboxamides have been synthesized, showcasing the versatility of similar molecular structures in biochemical synthesis (Dölling et al., 1991).

Potential Antimicrobial and Antitumor Applications

  • Research on related compounds has explored their potential antimicrobial and antitumor applications. For example, new DNA methylation inhibitors based on 1,2,4-triazole thioether derivatives were synthesized and studied for anti-tumor activity and their effect on tumor DNA methylation levels (Hovsepyan et al., 2018).

Development of New Heterocyclic Compounds

  • The molecular structure similar to N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-1,3-benzodioxole-5-carboxamide has been utilized in synthesizing various heterocyclic compounds. These compounds have potential applications in medicinal chemistry and drug design, as demonstrated by the synthesis of new thieno[2,3-d]pyrimidines with potential biological activities (Wang et al., 2010).

properties

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-3-11-9(2)22-16(12(11)7-17)18-15(19)10-4-5-13-14(6-10)21-8-20-13/h4-6H,3,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPQRYDVJDTKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.